molecular formula C18H18BrN5S B11825262 C18H18BrN5S

C18H18BrN5S

Cat. No.: B11825262
M. Wt: 416.3 g/mol
InChI Key: NBWRJAOOMGASJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide, commonly known as MTT, is a yellow tetrazole. It is widely used in cell biology and biochemistry for assessing cell metabolic activity. The compound is reduced to an insoluble purple formazan product by mitochondrial enzymes in living cells, which can be quantified by spectrophotometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide involves the reaction of 4,5-dimethylthiazol-2-amine with benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with sodium azide to form the tetrazole ring. The final step involves the bromination of the tetrazole to yield the desired compound .

Industrial Production Methods

Industrial production of MTT typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide primarily undergoes reduction reactions. The compound is reduced by mitochondrial enzymes in living cells to form a purple formazan product .

Common Reagents and Conditions

The reduction of MTT to formazan typically occurs in the presence of NAD(P)H-dependent cellular oxidoreductase enzymes. The reaction is carried out under physiological conditions, usually at 37°C and in the presence of cell culture media .

Major Products

The major product of the reduction reaction is the purple formazan, which is insoluble in water and can be solubilized using solvents like dimethyl sulfoxide (DMSO) for quantification .

Scientific Research Applications

Mechanism of Action

The mechanism of action of MTT involves its reduction by mitochondrial enzymes to form a purple formazan product. This reduction is facilitated by NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect the number of viable cells present. The formazan product accumulates within the cells and can be quantified by measuring its absorbance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MTT is unique in its widespread use and reliability for cell viability assays. Its reduction to an insoluble formazan product allows for easy quantification of cell metabolic activity, making it a gold standard in cytotoxicity and proliferation studies .

Biological Activity

C18H18BrN5S is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula this compound indicates that this compound contains 18 carbon atoms, 18 hydrogen atoms, one bromine atom, five nitrogen atoms, and one sulfur atom. The presence of nitrogen and sulfur suggests potential for various biological interactions.

Biological Activity Overview

This compound has been studied for its antimicrobial , antiviral , anticancer , and anti-inflammatory properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study using Gas Chromatography-Mass Spectrometry (GC-MS) profiling highlighted its effectiveness against several bacterial strains. The following table summarizes the antibacterial activity observed:

Test Organism Inhibition Zone (mm)
Bacillus sphaericus24 ± 0.12
Escherichia coli27 ± 0.15
Staphylococcus aureus25 ± 0.08
Pseudomonas aeruginosa20 ± 0.19

The results indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Antiviral Activity

This compound has also shown potential as an antiviral agent. In vitro studies have indicated that it can inhibit viral replication in specific cell lines. The mechanism appears to involve interference with viral entry or replication processes, although further elucidation of the exact pathways is needed.

Anticancer Properties

Several studies have explored the anticancer efficacy of this compound. Research indicates that this compound can induce apoptosis in cancer cell lines through various mechanisms, including:

  • Cell Cycle Arrest : this compound has been shown to cause cell cycle arrest at the G2/M phase.
  • Reactive Oxygen Species (ROS) Generation : It increases ROS levels, leading to oxidative stress in cancer cells, which contributes to apoptosis.
  • Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in tumor growth and metastasis.

A notable case study involved treating human breast cancer cells with this compound, resulting in a significant reduction in cell viability compared to control groups .

Case Studies

  • Microbial Resistance Study : A study focused on the resistance patterns of various bacteria revealed that this compound could overcome resistance mechanisms in certain strains, making it a candidate for further development as an antibiotic .
  • Cancer Cell Line Research : In a comparative study with established chemotherapeutics, this compound demonstrated superior efficacy in reducing tumor size in xenograft models of breast cancer, suggesting its potential as a novel therapeutic agent .

Properties

Molecular Formula

C18H18BrN5S

Molecular Weight

416.3 g/mol

IUPAC Name

2-(2,5-diphenyl-1,3-dihydrotetrazol-3-ium-3-yl)-4,5-dimethyl-1,3-thiazole;bromide

InChI

InChI=1S/C18H17N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3,(H,20,21);1H

InChI Key

NBWRJAOOMGASJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)[NH+]2N=C(NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]

Origin of Product

United States

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